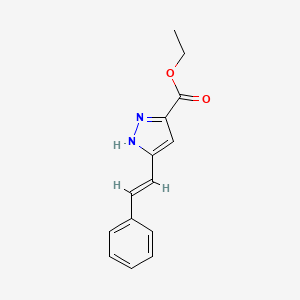

Ethyl 3-styryl-1H-pyrazole-5-carboxylate

Description

Significance of Pyrazole (B372694) Heterocycles as a Privileged Scaffold in Contemporary Medicinal Chemistry Research

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. mdpi.comacs.orgresearchgate.netchemicalbook.comresearchgate.net This designation reflects its recurring presence in a multitude of biologically active compounds and approved drugs, underscoring its favorable drug-like properties and synthetic accessibility. chemicalbook.com The pyrazole moiety's ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, allows it to serve as a versatile pharmacophore. medchemexpress.com

The therapeutic applications of pyrazole derivatives are extensive, encompassing anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral activities. acs.orgmedchemexpress.comnih.govresearchgate.net The significance of this scaffold is highlighted by its incorporation into several commercially successful drugs.

Table 1: Examples of FDA-Approved Drugs Containing a Pyrazole Moiety

| Drug Name | Therapeutic Use |

| Celecoxib (B62257) | Anti-inflammatory acs.orgresearchgate.net |

| Sildenafil | Erectile dysfunction mdpi.comresearchgate.net |

| Ruxolitinib | Anticancer (Kinase inhibitor) mdpi.comchemicalbook.com |

| Apixaban | Anticoagulant researchgate.net |

| Rimonabant | Anti-obesity researchgate.net |

| Axitinib | Anticancer (Kinase inhibitor) mdpi.com |

The prevalence of the pyrazole core in such a diverse range of pharmaceuticals has cemented its status as a critical component in the design of new therapeutic agents. mdpi.comresearchgate.net Researchers continue to explore its potential, making it a focal point of modern drug discovery efforts. researchgate.netnih.gov

Overview of Styryl-Containing Heterocyclic Systems in Chemical Biology and Drug Discovery Investigations

The styryl group, a vinylbenzene moiety (Ph-CH=CH-R), is another structural feature of significant interest in medicinal chemistry. bldpharm.com Its incorporation into heterocyclic systems can profoundly influence a molecule's physicochemical and biological properties. The styryl group often enhances lipophilicity, which can improve oral absorption, and its extended π-conjugated system can contribute to unique optical properties and molecular interactions. bldpharm.comresearchgate.net

Research Trajectories and Importance of Ethyl Pyrazole Carboxylates in Synthetic and Biological Studies

Ethyl pyrazole carboxylates are a specific subclass of pyrazole derivatives that serve as crucial intermediates in organic synthesis and as bioactive molecules in their own right. The ethyl carboxylate group provides a reactive handle for further chemical modifications, allowing for the construction of more complex molecular architectures. Synthetic chemists utilize these compounds as versatile building blocks for creating libraries of novel pyrazole-based compounds for biological screening.

Numerous studies have demonstrated the pharmacological potential of ethyl pyrazole carboxylate derivatives. For instance, various substituted ethyl 5-aryl-1H-pyrazole-3-carboxylates have been synthesized and evaluated for their anti-inflammatory properties. Research has shown that specific substitution patterns on the pyrazole ring can lead to significant anti-inflammatory activity, sometimes superior to standard drugs in preclinical models. Furthermore, these compounds are explored for other therapeutic applications, including as anticancer agents and human neutrophil chemotaxis inhibitors. medchemexpress.comnih.gov The synthesis of these compounds is often achieved through established methods like the Claisen condensation followed by cyclization with hydrazine (B178648) derivatives, known as the Knorr reaction. mdpi.com

Rationale for In-Depth Academic Investigation of Ethyl 3-styryl-1H-pyrazole-5-carboxylate

The compound this compound represents a logical and compelling target for in-depth academic investigation. It strategically combines three key structural motifs, each with established significance in medicinal chemistry:

The Pyrazole Core: A proven privileged scaffold that imparts favorable drug-like properties and a broad range of biological activities. acs.orgresearchgate.net

The Styryl Group: A functionality known to enhance biological activity and favorably modulate physicochemical properties like lipophilicity. bldpharm.comresearchgate.net

The Ethyl Carboxylate Group: A versatile synthetic handle that allows for further molecular elaboration and serves as a key feature in many bioactive pyrazole carboxylates.

The fusion of the pyrazole and styryl moieties into a single scaffold creates a "styrylpyrazole," a class of compounds that has shown promise but remains relatively under-explored. acs.orgresearchgate.net Research into styrylpyrazoles has revealed potent biological activities, including antimalarial, antiproliferative, antioxidant, and anti-inflammatory properties, with some derivatives acting as inhibitors of enzymes like 5-lipoxygenase and cyclooxygenase. researchgate.netchemicalbook.comresearchgate.net

Preliminary research specifically on this compound has indicated its potential as both an anticancer and anti-inflammatory agent. mdpi.com Studies have noted its ability to reduce cell viability in lung cancer (A549) and breast cancer cell lines, likely through the inhibition of kinases essential for tumor growth. mdpi.com This aligns with the broader understanding of pyrazoles as effective kinase inhibitors. chemicalbook.com The compound also serves as a valuable building block for synthesizing more complex heterocyclic systems. mdpi.com Therefore, a thorough investigation is warranted to fully elucidate its synthetic pathways, explore its diverse pharmacological profile, and understand its mechanism of action, potentially paving the way for the development of new therapeutic leads.

Structure

3D Structure

Properties

CAS No. |

856061-34-2 |

|---|---|

Molecular Formula |

C14H14N2O2 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

ethyl 5-[(E)-2-phenylethenyl]-1H-pyrazole-3-carboxylate |

InChI |

InChI=1S/C14H14N2O2/c1-2-18-14(17)13-10-12(15-16-13)9-8-11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,15,16)/b9-8+ |

InChI Key |

ZUQCMLYTUOWJHC-CMDGGOBGSA-N |

SMILES |

CCOC(=O)C1=NNC(=C1)C=CC2=CC=CC=C2 |

Isomeric SMILES |

CCOC(=O)C1=NNC(=C1)/C=C/C2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 3 Styryl 1h Pyrazole 5 Carboxylate and Analogues

Strategies for Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is the foundational step in the synthesis of these target molecules. Various strategies have been developed, ranging from classical cyclocondensation reactions to modern multicomponent and transition metal-catalyzed approaches.

The most classic and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-difunctional compound and hydrazine (B178648) or its substituted derivatives. nih.govmdpi.com This approach, often referred to as the Knorr pyrazole synthesis, remains a cornerstone for creating the pyrazole scaffold. nih.gov

The reaction of 1,3-diketones with hydrazine is a direct and efficient route to 3,5-disubstituted pyrazoles. mdpi.comresearchgate.net For the synthesis of Ethyl 3-styryl-1H-pyrazole-5-carboxylate, a key precursor would be an ethyl 2,4-dioxo-6-phenyl-5-hexenoate. The cyclocondensation involves the nucleophilic attack of the hydrazine nitrogens on the two carbonyl carbons, followed by dehydration to form the aromatic pyrazole ring.

A common strategy involves the in situ generation of the 1,3-diketone precursor. For instance, ketones can be acylated with acid chlorides to form the diketone, which is then immediately treated with hydrazine in a one-pot process to yield the pyrazole. mdpi.comorganic-chemistry.org An alternative and highly relevant approach begins with chalcones (α,β-unsaturated ketones), which are structurally related to 1,3-diketones. Chalcones, prepared via Claisen-Schmidt condensation, can react with hydrazine hydrate (B1144303) to form pyrazoline intermediates, which are subsequently oxidized or dehydrated to yield the corresponding 3,5-diaryl-1H-pyrazoles. nih.govmdpi.com Similarly, dibenzylideneacetones, which can be viewed as vinylogous 1,3-diketones, react with hydrazines to produce styryl-substituted pyrazolines, direct precursors to styrylpyrazoles. nih.gov

The reaction of unsymmetrical 1,3-diketones with substituted hydrazines can lead to mixtures of regioisomers. However, controlling the reaction conditions, such as solvent and pH, can often favor the formation of a specific isomer. nih.gov For example, using an acidic medium is reported to be necessary for the regioselective formation of (E)-3(5)-styrylpyrazoles from α-oxoketene dithioacetal precursors. nih.gov

| Precursor Type | Reagent | Product Type | Reference |

| 1,3-Diketone | Hydrazine Hydrate | 3,5-Disubstituted Pyrazole | mdpi.com |

| Chalcone (B49325) (via epoxide) | Hydrazine Hydrate | 3,5-Diaryl-1H-pyrazole | nih.govmdpi.com |

| Dibenzylideneacetone (B150790) | Hydrazine Hydrate | 5-Aryl-3-styryl-pyrazoline | nih.gov |

| α-Oxoketene dithioacetal | Hydrazine Hydrate | (E)-3(5)-Styrylpyrazole | nih.gov |

A highly effective route for synthesizing pyrazole-5-carboxylates involves the use of 2,4-dioxocarboxylic esters as the 1,3-dicarbonyl equivalent. These precursors contain the necessary ester functionality pre-installed for the target molecule. A documented synthesis involves the condensation of ethyl 2,4-dioxo-6-phenylhex-5-enoate (a styryl-containing 2,4-dioxoester) with various hydrazines to yield ethyl 5-styrylpyrazole-3-carboxylates. mtu.edu

While this specific example yields the 5-styryl regioisomer, the general methodology is directly applicable. The reaction of a styryl-substituted β-keto-γ-aldehydo-ester with hydrazine would be expected to produce a mixture of this compound and ethyl 5-styryl-1H-pyrazole-3-carboxylate. The regiochemical outcome is dependent on which carbonyl group undergoes the initial attack by the hydrazine. Careful selection of the hydrazine derivative (e.g., hydrazine vs. phenylhydrazine) and optimization of reaction conditions are crucial for directing the cyclization towards the desired 3-styryl-5-carboxylate isomer.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product incorporating atoms from all starting materials, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. nih.govsemanticscholar.org Several MCRs have been developed for the synthesis of polysubstituted pyrazole scaffolds. nih.govbeilstein-journals.org

One prominent strategy involves the four-component condensation of an aldehyde, malononitrile, hydrazine hydrate, and a β-ketoester (like ethyl acetoacetate). nih.govias.ac.in By employing cinnamaldehyde (B126680) as the aldehyde component, a styryl group can be incorporated into the final pyrazole structure, typically at the 4-position. Another versatile three-component reaction combines aldehydes, 1,3-dicarbonyl compounds, and diazo compounds, proceeding through a tandem Knoevenagel condensation and 1,3-dipolar cycloaddition sequence. organic-chemistry.org

| Components | Catalyst/Conditions | Product Type | Reference |

| Aldehyde, Malononitrile, Hydrazine, Ethyl Acetoacetate (B1235776) | Piperidine (B6355638), room temp. | Tetrasubstituted Pyrano[2,3-c]pyrazoles | nih.gov |

| Aldehyde, 1,3-Dicarbonyl, Diazo Compound | Transition-metal-free, O₂ | Polyfunctional Pyrazoles | organic-chemistry.org |

| Malononitrile, Aldehyde, Hydrazine | Basic conditions | 5-Amino-pyrazole-4-carbonitriles | beilstein-journals.orgias.ac.in |

| (Hetero)aryl Iodide, Propynal Diethylacetal, Hydrazine HCl | Pd-catalyst, PTSA·H₂O | 3-(Hetero)aryl-1H-pyrazoles | semanticscholar.org |

These MCRs provide a convergent and flexible platform for generating molecular diversity. To synthesize analogues of this compound, one could strategically select starting materials such as a styryl-containing β-diketone or aldehyde.

The use of transition metal catalysts has opened new avenues for pyrazole synthesis, often providing access to complex structures with high selectivity under mild conditions.

A notable example is the microwave-assisted, palladium-catalyzed synthesis of 1-aryl-5-phenyl-3-styryl-1H-pyrazoles. This method utilizes a direct N-heterocyclization of hydrochloride salts of aryl hydrazines with palladium-dibenzylideneacetone (Pd(dba)₂) complexes. nih.govnih.gov In this reaction, the dibenzylideneacetone ligand, which contains styryl motifs, acts as both a part of the catalytic system and a primary reactant, directly participating in the cyclization to form the pyrazole core in a single step. nih.gov

Ruthenium catalysis has also been employed. An oxidative C-N coupling of the 2,4-dinitrophenylhydrazone of (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one, catalyzed by [RuCl₂(p-cymene)]₂, affords (E)-1-(2,4-dinitrophenyl)-5-phenyl-3-styryl-1H-pyrazole. nih.gov This reaction proceeds via a C(sp²)-H amination mechanism. Other transition metals, such as copper, have been used to catalyze three-component syntheses of 1,3-substituted pyrazoles from enaminones, hydrazines, and aryl halides. nih.govbeilstein-journals.org

Cyclocondensation Reactions with Hydrazine and its Derivatives

Introduction of the Styryl Moiety

In addition to building the pyrazole ring with the styryl group already present in a precursor, the styryl moiety can also be introduced onto a pre-formed pyrazole scaffold or onto a precursor via key C-C bond-forming reactions.

A primary method for generating the styryl double bond is the Claisen-Schmidt condensation . This reaction typically involves the base-catalyzed condensation of an aromatic aldehyde (e.g., benzaldehyde) with a ketone containing α-hydrogens (e.g., an acetylpyrazole). scispace.comresearchgate.netnih.gov Specifically, to form a precursor for this compound, one could react an appropriate acetophenone (B1666503) derivative with an aldehyde to form a styryl-substituted chalcone, which then serves as the 1,3-dicarbonyl precursor for cyclization with hydrazine. nih.gov

The Knoevenagel condensation is another powerful tool, reacting an aldehyde with a compound possessing an active methylene (B1212753) group. researchgate.net For example, a 3-methyl-1H-pyrazole-5-carboxylate could be condensed with benzaldehyde (B42025) in the presence of a base like piperidine to form the styryl double bond. The Doebner modification of the Knoevenagel reaction has been successfully used to synthesize (E)-3-styrylpyrazole. nih.gov

The Vilsmeier-Haack reaction provides an indirect but versatile route. This reaction uses a Vilsmeier reagent (typically formed from POCl₃ and DMF) to introduce a formyl group (-CHO) onto an electron-rich heterocycle like pyrazole. nih.govijpcbs.comresearchgate.net The resulting pyrazole-4-carbaldehyde can then be converted to the styryl group via subsequent reactions like the Wittig reaction (using a benzylphosphonium ylide) or the Horner-Wadsworth-Emmons reaction.

Finally, palladium-catalyzed cross-coupling reactions , such as the Heck reaction, offer a modern and efficient method. This would involve coupling a halogenated pyrazole, such as ethyl 3-bromo-1H-pyrazole-5-carboxylate, with styrene (B11656) in the presence of a palladium catalyst and a base to form the C-C bond of the styryl group. nih.govresearchgate.net

Olefination Reactions for C-C Double Bond Formation at the Pyrazole Core

The creation of the styryl group's carbon-carbon double bond directly on a pre-formed pyrazole ring is a key synthetic strategy. This is typically achieved through olefination reactions, where a carbonyl group on the pyrazole core is converted into an alkene. The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are the most prominent methods for this transformation. researchgate.net

The process generally starts with a pyrazole substituted with a formyl group (an aldehyde) at the C-3 position. This formylpyrazole is then reacted with a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction). nih.govorganic-chemistry.org For instance, reacting a 3-formylpyrazole with benzyltriphenylphosphonium (B107652) bromide in the presence of a base generates the C-C double bond, yielding a 3-styryl-pyrazole. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction is often preferred due to its superior stereoselectivity and the easier removal of byproducts. organic-chemistry.orgwikipedia.org In this approach, a phosphonate ester, such as one prepared from a 3-(bromomethyl)pyrazole and triethyl phosphite, is deprotonated with a base to form a stabilized carbanion. nih.gov This carbanion then reacts with benzaldehyde (or a substituted benzaldehyde) to produce the corresponding (E)-3-styryl-pyrazole with high stereoselectivity, favoring the formation of the trans-isomer. nih.govwikipedia.org The water-soluble phosphate (B84403) byproduct of the HWE reaction simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. organic-chemistry.orgwikipedia.org

| Reaction | Key Reagent | Pyrazole Substrate | Stereoselectivity | Key Advantages |

|---|---|---|---|---|

| Wittig Reaction | Phosphonium Ylide (e.g., Ph3P=CHR) | Formylpyrazole | Yields a mixture of (E) and (Z) isomers, often with low selectivity. researchgate.netnih.gov | Broad applicability for various aldehydes and ketones. |

| Horner-Wadsworth-Emmons (HWE) | Phosphonate Carbanion (e.g., (EtO)2P(O)CH-R) | Formylpyrazole or reaction with Benzaldehyde from a Pyrazole-phosphonate. nih.gov | Highly selective for the (E)-alkene. organic-chemistry.orgwikipedia.org | Excellent (E)-selectivity, water-soluble byproduct simplifies purification. organic-chemistry.orgwikipedia.org |

Integration of Pre-functionalized Styryl Units into Pyrazole Systems

An alternative and widely used approach involves building the pyrazole ring onto a molecular scaffold that already contains the styryl moiety. The most common precursors for this method are chalcones, which are α,β-unsaturated ketones bearing a styryl group. dergipark.org.trnih.gov

The synthesis involves a cyclocondensation reaction between a chalcone derivative (e.g., 1-phenyl-3-aryl-2-propen-1-one) and a hydrazine, such as hydrazine hydrate or a substituted hydrazine. nih.govdergipark.org.trresearchgate.net This reaction, known as the Knorr pyrazole synthesis, directly forms the pyrazole heterocycle. For example, the reaction of a chalcone with hydrazine hydrate in a solvent like ethanol (B145695) or acetic acid leads to the formation of a 3-styryl-5-aryl-pyrazoline, which can then be oxidized (dehydrogenated) to the corresponding pyrazole. nih.gov In many cases, especially under harsher conditions or with specific catalysts, the aromatic pyrazole is formed directly. nih.govdergipark.org.tr

This methodology is highly versatile as the substitution pattern on the final pyrazole can be easily varied by choosing different chalcones and hydrazines. nih.govresearchgate.net

| Chalcone Precursor | Hydrazine Reagent | Typical Conditions | Product Type |

|---|---|---|---|

| 1,3-Diaryl-2-propen-1-one | Hydrazine Hydrate (N2H4·H2O) | Glacial acetic acid, reflux. nih.gov | 1-Acetyl-5-aryl-3-styryl-pyrazoline (can be oxidized to pyrazole). nih.gov |

| 1-(Adamantyl)-3-(pyridin-2-yl)prop-2-en-1-one | 2,4-Dinitrophenyl hydrazine | Methanol, H2SO4 (cat.), room temp. nih.gov | 1-(2,4-Dinitrophenyl)-3-(adamantan-1-yl)-5-(pyridin-2-yl)-1H-pyrazole. nih.gov |

| Substituted Chalcones | Phenylhydrazine Hydrochloride | Ethanol/Chloroform, HCl (cat.). nih.gov | 1,5-Diaryl-3-styryl-4,5-dihydro-1H-pyrazole. nih.gov |

Esterification Techniques for Carboxylate Functionality

The introduction of the ethyl carboxylate group at the C-5 position is a critical step in the synthesis of the target compound. This is typically accomplished either by incorporating the ester group during the ring formation or by esterifying a pyrazole-5-carboxylic acid precursor.

In the first scenario, a precursor already containing the ester, such as a β-ketoester like ethyl acetoacetate or diethyl oxalate, is used in the cyclocondensation reaction. researchgate.netresearchgate.netnjtech.edu.cn For example, the reaction of ethyl 2,4-dioxo-4-phenylbutanoate with hydrazine hydrate directly yields ethyl 5-phenyl-1H-pyrazole-3-carboxylate. researchgate.net

Alternatively, if the synthesis yields a pyrazole-5-carboxylic acid, a subsequent esterification step is required. Standard methods can be employed, though the reactivity can be influenced by the steric hindrance of adjacent substituents. researchgate.net Common techniques include:

Fischer Esterification : Reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). researchgate.net

Conversion to Acid Chloride : The carboxylic acid can be converted to a more reactive pyrazole-5-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. dergipark.org.tr This intermediate readily reacts with ethanol, often in the presence of a non-nucleophilic base, to form the ethyl ester with high efficiency. dergipark.org.tr

Regioselectivity and Stereoselectivity Control in the Synthesis of Substituted Pyrazoles

Controlling the precise spatial arrangement of atoms is paramount in modern organic synthesis. For this compound, this involves managing both regioselectivity (which nitrogen atom of hydrazine attacks which carbonyl) and stereoselectivity (the geometry of the styryl double bond).

Regioselectivity: The reaction of an unsymmetrical 1,3-dicarbonyl compound (like the precursors to the styryl pyrazole) with a substituted hydrazine can lead to two possible regioisomers (e.g., 1,3-disubstituted vs. 1,5-disubstituted pyrazoles). nih.govorganic-chemistry.org The outcome is governed by the reaction conditions and the electronic and steric properties of the reactants. nih.govacs.org

Influence of pH : The regioselectivity is often pH-dependent. Acidic conditions can favor one isomer, while basic or neutral conditions may favor the other. For example, the reaction of dicarbonyls with arylhydrazines often shows different selectivity depending on whether the free base or the hydrochloride salt is used. nih.govacs.org

Reactant Structure : The steric bulk and electronic nature of the substituents on both the dicarbonyl precursor and the hydrazine play a crucial role. nih.gov A proposed mechanism suggests that when using an arylhydrazine hydrochloride, the protonated -NH3+ group is non-nucleophilic, forcing the reaction to proceed via attack from the more hindered nitrogen atom, leading to a specific regioisomer. acs.org

Stereoselectivity: The geometry of the styryl C=C double bond is another critical aspect.

When the styryl group is formed via an HWE reaction , the (E)-isomer (trans) is predominantly formed due to thermodynamic control in the elimination step. organic-chemistry.orgwikipedia.org

When starting from a chalcone , the chalcone itself is typically synthesized as the more stable (E)-isomer. This stereochemistry is usually retained during the subsequent cyclization to form the pyrazole. mdpi.com

While the (E)-isomer is most common, specific synthetic routes, such as certain lithium-catalyzed additions of pyrazoles to alkynes, have been shown to stereoselectively produce the (Z)-isomer. mdpi.com

| Dicarbonyl Precursor Type | Hydrazine Reagent | Conditions | Observed Outcome/Major Product |

|---|---|---|---|

| Unsymmetrical β-diketone (R1 ≠ R3) | Substituted Hydrazine (R-NHNH2) | Dependent on electronic/steric effects of R, R1, and R3. nih.gov | A mixture of 1,3- and 1,5-regioisomers is often formed; ratio varies. nih.gov |

| Trichloromethyl enone | Arylhydrazine (Free Base) | Base-mediated | Exclusively the 1,5-regioisomer. acs.org |

| Trichloromethyl enone | Arylhydrazine Hydrochloride | Base-mediated | Predominantly the 1,3-regioisomer. acs.org |

Exploration of Sustainable and Green Chemistry Methodologies in Pyrazole Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for pyrazole synthesis. nih.govresearchgate.neteurekaselect.com These approaches aim to reduce reaction times, minimize the use of hazardous solvents, and lower energy consumption. researchgate.net

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. benthamdirect.comrsc.org For the synthesis of styryl pyrazoles from chalcones and hydrazines, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. nih.govdergipark.org.trrsc.orgrsc.org One-pot, multi-component reactions under microwave conditions are particularly efficient for building complex pyrazole scaffolds. nih.gov

Ultrasound-Assisted Synthesis : Sonication, or the use of ultrasound, is another green technique that promotes reactions by generating localized high-pressure and high-temperature spots through acoustic cavitation. benthamdirect.comnih.gov This method has been successfully applied to the synthesis of pyrazoles and pyrazolines from chalcones, often at room temperature and in aqueous media, thereby offering an energy-efficient and environmentally friendly alternative. researchgate.netnih.govnih.gov

Solvent-Free and Catalyst-Free Conditions : Some protocols have been developed that proceed under solvent-free ("neat") conditions, for instance by grinding the reactants together (mechanochemistry), which eliminates solvent waste. nih.govresearchgate.net Catalyst-free syntheses, often in water or under microwave/ultrasound conditions, further enhance the green credentials of the process by avoiding potentially toxic and expensive catalysts. nih.govmdpi.com

| Methodology | Typical Reaction Time | Key Advantages | Example Application |

|---|---|---|---|

| Microwave Irradiation | 2-20 minutes. dergipark.org.trnih.gov | Drastic reduction in reaction time, improved yields, enhanced regioselectivity. benthamdirect.comrsc.orgnih.gov | Cyclocondensation of chalcones with hydrazines. nih.govdergipark.org.tr |

| Ultrasound Irradiation | 15-60 minutes. nih.govnih.gov | Energy efficiency, use of milder conditions (e.g., room temp), can use green solvents like water. benthamdirect.comnih.govnih.gov | One-pot synthesis of pyrazoles from aldehydes, hydrazines, and β-ketoesters in water. nih.gov |

| Mechanochemistry (Grinding) | Varies, often short. | Solvent-free, high atom economy, simple procedure. nih.govresearchgate.net | Synthesis of pyrazolines from chalcones and hydrazine hydrate. nih.gov |

Comprehensive Spectroscopic and Structural Characterization of Ethyl 3 Styryl 1h Pyrazole 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, the connectivity of atoms can be established.

¹H NMR Spectroscopy for Proton Environment Elucidation

The ¹H NMR spectrum provides information about the number of different types of protons and their immediate electronic environment. For Ethyl 3-styryl-1H-pyrazole-5-carboxylate, distinct signals are expected for the protons of the ethyl group, the pyrazole (B372694) ring, the styryl moiety, and the N-H proton. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, which would appear as a triplet. The vinylic protons of the styryl group would likely appear as doublets with a large coupling constant, indicative of a trans configuration. The aromatic protons of the phenyl ring would show signals in the aromatic region, and the pyrazole ring proton would appear as a singlet. The N-H proton of the pyrazole ring is expected to be a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ (ethyl) | 1.3 - 1.4 | Triplet | ~7 |

| -CH₂ (ethyl) | 4.3 - 4.4 | Quartet | ~7 |

| Pyrazole C4-H | 7.0 - 7.2 | Singlet | - |

| Vinylic H (α to pyrazole) | 7.2 - 7.4 | Doublet | ~16 |

| Vinylic H (β to pyrazole) | 7.5 - 7.7 | Doublet | ~16 |

| Phenyl H | 7.3 - 7.6 | Multiplet | - |

| Pyrazole N-H | 13.0 - 14.0 | Broad Singlet | - |

¹³C NMR Spectroscopy for Carbon Skeleton Confirmation

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbon signals for this compound would include those of the ethyl ester, the pyrazole ring, and the styryl group. The carbonyl carbon of the ester would appear at a low field. The carbons of the pyrazole and phenyl rings would resonate in the aromatic region, while the vinylic carbons would also be in a characteristic downfield region. The aliphatic carbons of the ethyl group would be found at a higher field.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | ~14 |

| -CH₂ (ethyl) | ~61 |

| Pyrazole C4 | ~110 |

| Vinylic C (α to pyrazole) | ~115 |

| Phenyl C | 126 - 130 |

| Vinylic C (β to pyrazole) | ~135 |

| Phenyl C (ipso) | ~136 |

| Pyrazole C5 | ~140 |

| Pyrazole C3 | ~150 |

| C=O (ester) | ~160 |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecular fragments, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, for example, between the -CH₂- and -CH₃ protons of the ethyl group, and between the two vinylic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons. It is crucial for connecting the different structural fragments, such as linking the ethyl group to the carbonyl carbon and the pyrazole ring, and connecting the styryl group to the pyrazole ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key absorption bands would be expected for the N-H stretch of the pyrazole ring, the C=O stretch of the ester, C=C and C=N stretching vibrations of the aromatic and pyrazole rings, and the C-H bonds. The presence of a strong band for the C=O group and a broad band for the N-H group would be significant indicators of the compound's structure.

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1710 - 1730 | Strong |

| C=C and C=N Stretch | 1500 - 1650 | Medium to Strong |

| C-O Stretch (Ester) | 1200 - 1300 | Strong |

| trans-Vinylic C-H Bend | 960 - 980 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation analysis. For this compound (C₁₄H₁₄N₂O₂), the molecular ion peak [M]⁺ would be expected at m/z 242.27. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester, the loss of an ethyl group (-C₂H₅), and cleavages within the styryl side chain.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

| 242 | [M]⁺ |

| 197 | [M - OC₂H₅]⁺ |

| 169 | [M - COOC₂H₅]⁺ |

| 141 | [C₉H₇N₂]⁺ |

| 103 | [C₈H₇]⁺ (Styryl cation) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The extended conjugation involving the phenyl ring, the vinyl group, and the pyrazole ring in this compound is expected to result in strong absorption in the UV region. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation.

Table 5: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| Ethanol (B145695) | ~300 - 320 | High |

Single Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structural Determination

Crystal System and Space Group Analysis

The determination of the crystal system (e.g., monoclinic, orthorhombic, etc.) and space group is a fundamental output of an SCXRD experiment. This information describes the symmetry of the unit cell and the arrangement of molecules within it. Without an experimental crystallographic study, the crystal system and space group for this compound remain unknown. For context, related pyrazole derivatives have been found to crystallize in various systems, such as the monoclinic system, but this cannot be extrapolated to the target compound.

Detailed Analysis of Intermolecular Interactions and Crystal Packing

An analysis of SCXRD data allows for the detailed characterization of intermolecular forces that stabilize the crystal lattice, such as hydrogen bonds, π-π stacking, and van der Waals interactions. These interactions are crucial in understanding the physical properties of the solid material. For this compound, one could anticipate potential N-H···O or C-H···O hydrogen bonds involving the pyrazole nitrogen and the carboxylate oxygen, as well as π-π stacking between the pyrazole and phenyl rings. However, without the specific crystal structure, a detailed and accurate description of these interactions and the resulting crystal packing is not possible.

Confirmation of Tautomeric and Isomeric Forms in the Crystalline State

The pyrazole ring of the title compound can exist in different tautomeric forms due to the position of the proton on one of the two nitrogen atoms. Furthermore, the styryl group introduces the possibility of E/Z isomerism. SCXRD analysis would definitively confirm which tautomer and isomer are present in the crystalline solid. While N-unsubstituted pyrazoles are known to exhibit tautomerism, the specific form adopted in the solid state is dependent on the crystalline environment and intermolecular interactions. Without experimental data, the preferred tautomeric and isomeric state of this compound in its crystal form cannot be confirmed.

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, reactivity, and properties of molecules. nih.gov For pyrazole (B372694) derivatives, DFT calculations are typically employed to understand their molecular geometry, electronic characteristics, and to correlate theoretical data with experimental results. nih.govresearchgate.net

Conformational Analysis and Energy Minimization

This study would identify the most stable three-dimensional arrangement (conformation) of the molecule. By rotating the single bonds—such as the bond connecting the styryl group to the pyrazole ring and the bond of the ethyl ester group—researchers can calculate the potential energy surface. The conformations with the lowest energy are the most likely to exist. This analysis is fundamental for understanding how the molecule's shape influences its properties and interactions. For Ethyl 3-styryl-1H-pyrazole-5-carboxylate, this would reveal the preferred orientation of the styryl and carboxylate substituents relative to the pyrazole core, but specific studies detailing these stable conformers and their relative energies are not available.

Prediction and Correlation of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can predict spectroscopic data, which can then be compared with experimental spectra to confirm the molecular structure.

NMR: Theoretical calculations of 1H and 13C NMR chemical shifts can aid in the assignment of experimental signals.

IR: DFT can predict the vibrational frequencies corresponding to specific functional groups (e.g., C=O stretch of the ester, C=C stretch of the styryl group, N-H stretch of the pyrazole). These predicted frequencies are often scaled to better match experimental values.

UV-Vis: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λmax), providing insight into the molecule's color and electronic behavior.

While some studies perform theoretical calculations to rationalize the spectroscopic data of new pyrazole derivatives, a dedicated study with predicted and correlated data tables for this compound is not found in the searched literature. researchgate.net

Investigation of Tautomerism and Isomerism Energetics

Pyrazoles can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms in the ring. researchgate.net DFT calculations can determine the relative energies of these tautomers to predict which form is more stable. For this compound, the key tautomers would be the 1H-pyrazole and the 2H-pyrazole. Furthermore, the styryl group can exist as E/Z (trans/cis) isomers. Computational analysis would quantify the energy difference between these isomers, typically finding the E-isomer to be more stable. Specific energetic data for these isomeric forms of the title compound are not documented in available research.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to study the physical movement of atoms and molecules over time. This technique provides detailed information on the dynamic behavior of a system, such as a molecule's conformational changes or its interaction with a biological target. mdpi.comresearchgate.net

Simulations of Ligand-Biological Target Interactions (if applicable)

If a biological target for this compound were identified, MD simulations could be performed to model its binding. These simulations reveal the stability of the ligand-protein complex, key amino acid interactions, and the dynamic behavior of the molecule within the binding site. sci-hub.se Research on other pyrazole derivatives has used MD simulations to explore their binding modes with enzymes like RET kinase or Hsp90α. mdpi.comsci-hub.se However, as there are no specific biological targets prominently reported for this compound, no MD simulation studies of its interactions are currently available.

Analysis of Solvation Effects and Conformational Changes in Solution

The behavior of a drug molecule in the human body is critically influenced by its interaction with the aqueous environment. Computational analysis of solvation effects for pyrazole derivatives helps in understanding these interactions. While specific studies on the solvation of this compound are not extensively documented, general principles derived from related compounds, such as halogenated 3-phenyl-5-amino pyrazoles, offer valuable insights. psgcas.ac.in

Solvation analysis is typically performed using quantum mechanical methods like the Polarizable Continuum Model (PCM). psgcas.ac.in This method calculates the free energy of solvation and its components, including electrostatic and non-electrostatic (dispersion, repulsion, and cavitation) energies. psgcas.ac.in The electrostatic component, which often dominates, is highly dependent on the dielectric constant of the solvent. psgcas.ac.in For instance, in solvents with high dielectric constants like water, the electrostatic interaction energy is expected to be significantly more negative, indicating stronger interaction and stabilization of the solute. psgcas.ac.in

Molecular Docking Studies

Molecular docking is a powerful computational tool used to predict the preferred binding orientation of a ligand when it interacts with a target protein. This technique is instrumental in drug discovery for screening potential inhibitors and understanding their binding mechanisms. nih.govresearchgate.net

Prediction of Binding Modes and Affinities with Proposed Biological Targets

Research has highlighted the potential of this compound as an anti-inflammatory and anticancer agent. This suggests that its biological targets could include enzymes such as cyclooxygenases (COX) for inflammation, or various protein kinases and tubulin for cancer. nih.gov While specific docking studies for this compound against these targets are not widely published, studies on structurally related pyrazole derivatives provide a strong basis for predicting its binding behavior. nih.govmdpi.com

For example, molecular docking studies of other pyrazole derivatives against receptor tyrosine kinases like VEGFR-2, a key target in angiogenesis and cancer, have shown that these compounds can fit deeply within the enzyme's binding pocket. nih.gov The predicted binding affinity, often expressed as a docking score or binding energy (in kcal/mol), indicates the stability of the ligand-protein complex. Lower binding energies suggest more favorable interactions. nih.gov For a series of pyrazole-hybrid chalcone (B49325) conjugates designed as tubulin polymerization inhibitors, binding energies were found to be in the range of -48.34 to -91.43 Kcal/mol, indicating high affinity for the tubulin protein. mdpi.com It is plausible that this compound would exhibit similar favorable binding energies with its respective targets. The styryl group, in particular, may enhance binding affinity and specificity.

Table 1: Predicted Binding Affinities of Representative Pyrazole Derivatives with Cancer-Related Protein Targets This table presents data from related compounds to illustrate the potential binding affinities, as specific data for this compound is not available in the cited literature.

| Compound Class | Protein Target (PDB ID) | Representative Binding Energy (kcal/mol) | Reference |

| Pyrazole-Thiadiazole Derivatives | VEGFR-2 (2QU5) | -10.09 | nih.gov |

| Pyrazole-Thiadiazole Derivatives | Aurora A (2W1G) | -8.57 | nih.gov |

| Pyrazole-Thiadiazole Derivatives | CDK2 (2VTO) | -10.35 | nih.gov |

| Pyrazole Hybrid Chalcones | Tubulin (3E22) | -8.14 to -10.12 | mdpi.com |

| Pyrazole-1,3,5-Triazine Derivatives | Butyrylcholinesterase (BChE) | Not specified, but potent inhibition reported | researchgate.net |

Identification of Key Residues and Interaction Hotspots in Binding Pockets

The effectiveness of a ligand's binding is determined by its specific interactions with amino acid residues in the target's active site. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

In docking studies of pyrazole derivatives with VEGFR-2, hydrogen bonding interactions with key residues such as Cys919 and Asp1046 in the active site have been identified as crucial for binding. nih.gov Similarly, for pyrazole-based tubulin inhibitors, interactions are predicted at the colchicine-binding site, a known hotspot for anticancer drugs. mdpi.com For instance, pyrazole-chalcone conjugates were shown to interact with residues like Cys241 of the β-tubulin subunit. mdpi.com

For this compound, the pyrazole core can act as both a hydrogen bond donor and acceptor. The ester carbonyl group is a potential hydrogen bond acceptor, while the styryl group can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the binding pocket. bohrium.com The identification of these key interactions is fundamental for the rational design of more potent and selective derivatives through structural modification. researchgate.net

Table 2: Key Amino Acid Interactions for Representative Pyrazole Derivatives with Protein Targets This table presents data from related compounds to illustrate potential interaction sites, as specific data for this compound is not available in the cited literature.

| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction | Reference |

| Pyrazole-Thiadiazole Derivatives | VEGFR-2 | Cys919, Asp1046 | Hydrogen Bond | nih.gov |

| Pyrazole-Thiadiazole Derivatives | Aurora A | Arg137, Leu263 | Hydrogen Bond | nih.gov |

| Pyrazole-Thiadiazole Derivatives | CDK2 | Leu83, Lys33 | Hydrogen Bond | nih.gov |

| Pyrazole Hybrid Chalcones | Tubulin | Cys241, Leu248, Ala316 | Hydrogen Bond, Hydrophobic | mdpi.com |

| Pyrazole-Carboxamides | Carbonic Anhydrase II | His94, Thr200 | Hydrogen Bond, van der Waals | nih.gov |

Mechanistic Insights into the Biological Activities of Ethyl 3 Styryl 1h Pyrazole 5 Carboxylate Derivatives

Anticancer Mechanisms of Action

The anticancer efficacy of ethyl 3-styryl-1H-pyrazole-5-carboxylate derivatives is not attributed to a single mode of action but rather to a multi-targeted approach, interfering with several key processes essential for cancer cell survival and growth. mdpi.com

Cellular Proliferation Inhibition Pathways

A primary indicator of the anticancer potential of these pyrazole (B372694) derivatives is their ability to inhibit the proliferation of a wide array of cancer cell lines. Studies have demonstrated significant cytotoxic effects against human lung (A549), breast (MCF-7, MDA-MB-468), colorectal (HCT116, HT29, SW480), and liver (HepG2) cancer cells, among others. mdpi.comnih.govsemanticscholar.orgekb.eg The antiproliferative activity is often dose- and time-dependent. nih.govnih.gov For instance, certain 1,5-diarylpyrazole carboxamide derivatives have shown potent growth inhibition, with IC50 values comparable to the standard drug daunorubicin (B1662515) against K-562 and Hep-G2 cell lines. ekb.eg This broad-spectrum activity highlights the fundamental nature of the cellular pathways being disrupted. nih.gov

Table 1: Selected Pyrazole Derivatives and Their In Vitro Antiproliferative Activity

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Triple Negative Breast Cancer) | IC50 of 14.97 µM (24h) and 6.45 µM (48h), more potent than Paclitaxel. | nih.govnih.gov |

| 1,5-diarylpyrazole carboxamide derivatives | K-562, HepG-2 | IC50 values of 17.20 µM and 21.20 µM, respectively. | ekb.eg |

| Pyrazole carbaldehyde derivatives | MCF-7 (Breast Cancer) | Identified a potent PI3 kinase inhibitor with an IC50 of 0.25 µM. | mdpi.com |

| Substituted coumarin (B35378) pyrazole carbaldehydes | A549 (Lung Cancer) | Compound P-03 showed an IC50 of 13.5 mmol. | semanticscholar.org |

Interactions with Nucleic Acids (e.g., DNA Binding)

Direct interaction with DNA represents a crucial mechanism for some anticancer agents. Certain pyrazole derivatives have been shown to target DNA, interfering with its structure and function. mdpi.com Studies on novel 1H-pyrazole-3-carboxamide derivatives have revealed a DNA minor groove binding model. nih.gov One particular compound, pym-5, exhibited a high DNA-binding affinity (K(pym-5)=1.06×10(5) M(-1)). nih.gov This interaction is significant enough to affect DNA conformation and induce cleavage of supercoiled plasmid pBR322 DNA, suggesting that DNA can be a direct therapeutic target for this class of compounds. nih.gov

Enzyme Inhibition Profiles (e.g., Tubulin Polymerization, Topoisomerases, Kinases)

The anticancer activity of pyrazole derivatives is frequently linked to the inhibition of enzymes that are critical for cancer cell function. mdpi.comnih.gov

Kinase Inhibition: A primary mechanism of action involves the inhibition of various protein kinases. These enzymes are central to signaling pathways that control cell growth, proliferation, and survival. Pyrazole derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR), PI3K, and other kinases like Aurora-A, c-Met, and JAK2. mdpi.comnih.gov The inhibition of these pathways disrupts tumor growth signals.

Tubulin Polymerization Inhibition: Microtubules, composed of tubulin polymers, are essential for maintaining cell structure and forming the mitotic spindle during cell division. Several pyrazole derivatives act as tubulin polymerization inhibitors. mdpi.commdpi.com By disrupting microtubule dynamics, these compounds impede mitosis, leading to cell cycle arrest and apoptosis. mdpi.com

Topoisomerase Inhibition: Topoisomerases are enzymes that manage the topology of DNA and are vital for DNA replication and transcription. Some pyrazole derivatives have been reported to interact with and inhibit topoisomerase II, preventing the proper segregation of chromosomes during cell division. nih.gov

Induction of Cell Cycle Perturbations and Apoptotic Pathways

A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis, in cancer cells. This compound derivatives have consistently demonstrated the capacity to trigger apoptotic pathways. nih.govmdpi.com This is often preceded by significant perturbations in the normal cell cycle progression.

Flow cytometry analyses have shown that these compounds can cause cell cycle arrest at various phases, including the G0/G1, S, and G2/M phases, depending on the specific derivative and cell line. nih.govnih.govmdpi.comresearchgate.netmdpi.com For example, one derivative induced S-phase arrest in MDA-MB-468 cells, while another caused arrest at the G2/M phase in HCT116 cells. nih.govresearchgate.net This disruption prevents cancer cells from dividing and can trigger apoptosis. The induction of apoptosis is often confirmed by observing an increase in the population of Annexin V-positive cells and the activation of key executioner enzymes like caspase-3. nih.govnih.govresearchgate.net

Modulation of Cellular Oxidative Stress Responses

The cellular redox balance is critical for cell survival, and its disruption can lead to cell death. Some pyrazole derivatives exert their anticancer effects by modulating cellular oxidative stress. researchgate.net They have been shown to provoke an elevated level of Reactive Oxygen Species (ROS) within cancer cells. nih.govnih.gov This increase in ROS can damage cellular components, including DNA, proteins, and lipids, ultimately triggering the apoptotic cascade. nih.govnih.gov The protective effect of certain pyrazole derivatives in neurodegeneration models has also been linked to a reduction in oxidative stress and caspase-3/7 activity, highlighting the importance of this pathway. researchgate.net

Anti-inflammatory Mechanisms of Action

Beyond their anticancer properties, derivatives of this compound have demonstrated significant anti-inflammatory effects. nih.gov This activity is noteworthy as chronic inflammation is a known contributor to the development of various diseases, including cancer.

Research involving the carrageenan-induced rat paw edema model, a standard for evaluating anti-inflammatory agents, has confirmed the efficacy of these compounds. nih.gov In these studies, specific derivatives, such as Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate, exhibited significant anti-inflammatory activity compared to control groups. nih.gov While the precise molecular targets for their anti-inflammatory action are still under full investigation, the mechanism is believed to be related to the inhibition of inflammatory mediators, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) that feature a pyrazole core, such as celecoxib (B62257) and phenylbutazone. mdpi.comnih.gov The ability to modulate these pathways suggests a dual therapeutic potential for this class of compounds in both oncology and inflammatory conditions.

Inhibition of Lipoxygenase (LOX) Enzymes

Derivatives of this compound have demonstrated notable inhibitory activity against lipoxygenase (LOX) enzymes, which are crucial mediators in the inflammatory cascade. These enzymes catalyze the conversion of arachidonic acid into leukotrienes, potent pro-inflammatory molecules. The inhibition of LOX can therefore significantly dampen the inflammatory response.

Research has shown that certain pyrazole carboxylate derivatives can effectively inhibit both 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX). The mechanism of this inhibition is believed to involve the binding of the pyrazole scaffold to the active site of the enzyme. The structural features of these compounds, including the pyrazole core and various substitutions, play a critical role in their inhibitory potency. For instance, di-aryl/tri-aryl substituted pyrazole ester derivatives have been found to be potent inhibitors of both 5-LOX and 15-LOX. researchgate.net The inhibitory concentrations (IC50) for some of these derivatives are detailed in the table below, highlighting their efficacy compared to standard inhibitors like Zileuton.

Table 1: 5-LOX and 15-LOX Inhibitory Activity of Pyrazole Carboxylate Derivatives

| Compound | 5-LOX IC50 (µM) | 15-LOX IC50 (µM) | Reference |

|---|---|---|---|

| Derivative 15c | 0.24 | 0.20 | researchgate.net |

| Derivative 15d | 0.81 | 2.2 | researchgate.net |

| Derivative 15h | 0.55 | 0.41 | researchgate.net |

| Derivative 19d | 0.49 | 0.33 | researchgate.net |

| Zileuton (Standard) | 1.52 | 0.54 | researchgate.net |

Inhibition of Cyclooxygenase (COX) Enzymes

Similar to their action on LOX enzymes, this compound derivatives also exhibit significant inhibitory effects on cyclooxygenase (COX) enzymes. Both COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.

Several novel pyrazole carboxylate derivatives have been synthesized and evaluated for their COX inhibitory activity. researchgate.net These compounds have shown a remarkable ability to selectively inhibit COX-2 over COX-1. researchgate.net This selectivity is a desirable trait in anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects that can arise from the inhibition of the constitutively expressed COX-1. The pyrazole core is a common feature in several selective COX-2 inhibitors. mdpi.com The inhibitory concentrations for some pyrazole carboxylate derivatives against COX-1 and COX-2 are presented below.

Table 2: COX-1 and COX-2 Inhibitory Activity of Pyrazole Carboxylate Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |

|---|---|---|---|---|

| Derivative 15c | >100 | 0.059 | >1694 | researchgate.net |

| Derivative 15d | >100 | 0.25 | >400 | researchgate.net |

| Derivative 15h | >100 | 0.11 | >909 | researchgate.net |

| Derivative 19d | >100 | 0.088 | >1136 | researchgate.net |

| Celecoxib (Standard) | 3.0 | 0.22 | 13.65 | researchgate.net |

Modulation of Pro-inflammatory Mediators and Signaling Pathways

Beyond direct enzyme inhibition, the anti-inflammatory effects of this compound derivatives are also mediated through the modulation of various pro-inflammatory mediators and signaling pathways. A key mechanism is the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). researchgate.net TNF-α is a pivotal cytokine in the inflammatory response, and its inhibition can lead to a broad anti-inflammatory effect.

Furthermore, these compounds have been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2), another critical mediator of inflammation. researchgate.net This inhibition is a direct consequence of their COX-2 inhibitory activity. The reduction in these pro-inflammatory molecules helps to alleviate the symptoms of inflammation. Some pyrazole derivatives have also been found to suppress the production of nitric oxide (NO), a signaling molecule that can contribute to inflammation at high concentrations.

Antimicrobial and Antifungal Mechanisms

The therapeutic utility of this compound derivatives extends to their ability to combat microbial and fungal infections.

Mechanisms of Antibacterial Activity

A range of pyrazole derivatives have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov While the precise mechanisms of action for all derivatives are not fully elucidated, some studies suggest that these compounds may interfere with essential bacterial processes. For instance, certain pyrazole-derived hydrazones are thought to disrupt the bacterial cell wall. nih.gov The pyrazole nucleus is a key structural feature in some approved antibacterial agents, highlighting its importance in conferring antimicrobial properties. nih.gov The antibacterial efficacy of some ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates is presented in terms of their minimum inhibitory concentration (MIC).

Table 3: Antibacterial Activity of Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates

| Compound | MIC (µmol/mL) vs. E. coli | MIC (µmol/mL) vs. P. aeruginosa | Reference |

|---|---|---|---|

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate (21) | 0.038 | 0.067 | nih.gov |

| Ampicillin (Standard) | 0.033 | 0.067 | nih.gov |

Mechanisms of Antifungal Activity

In addition to their antibacterial properties, derivatives of this compound have also shown potent antifungal activity. nih.gov These compounds have been evaluated against a variety of pathogenic fungi. The proposed mechanism for some pyrazole-based fungicides involves the inhibition of succinate (B1194679) dehydrogenase, a key enzyme in the mitochondrial electron transport chain, which is essential for fungal respiration. researchgate.net The antifungal activity of certain pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives has been quantified by their EC50 values, which represent the concentration required to inhibit 50% of fungal growth.

Table 4: Antifungal Activity of a Pyrazole Derivative

| Compound | EC50 (µg/mL) vs. R. solani | Reference |

|---|---|---|

| Isoxazolol pyrazole carboxylate 7ai | 0.37 | nih.gov |

| Carbendazim (Standard) | <0.37 | nih.gov |

Antimalarial Mechanisms

The global challenge of malaria has spurred research into novel therapeutic agents, and this compound derivatives have emerged as a promising class of compounds. Their antimalarial activity is attributed to their ability to interfere with critical biochemical pathways in the Plasmodium parasite.

One of the key proposed mechanisms is the inhibition of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). mdpi.comresearchgate.net This enzyme is essential for the de novo synthesis of pyrimidines, which are vital for parasite replication. mdpi.com By blocking this enzyme, the pyrazole derivatives effectively starve the parasite of essential building blocks for DNA and RNA synthesis. mdpi.comresearchgate.net In silico and in vitro studies have demonstrated the binding of these compounds to the active site of PfDHODH. mdpi.comresearchgate.net Another potential target is Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), an enzyme crucial for the parasite's energy metabolism. researchgate.net Some pyrazoline derivatives have also shown the ability to overcome chloroquine (B1663885) resistance, a significant issue in malaria treatment. nih.gov

Table 5: Inhibition of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) by Pyrazole Derivatives

| Compound | % Inhibition of PfDHODH | Reference |

|---|---|---|

| 1-(naphthalene-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate | ~30% | researchgate.net |

| 1-(naphthalene-2-yl)-3-hydroxy-1H-pyrazole-4-carboxylate | ~30% | researchgate.net |

| 1-(2,4,6-trichlorophenyl)-3-hydroxy-1H-pyrazole-4-carboxylate | ~30% | researchgate.net |

| 1-[4-(trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole-4-carboxylate | ~30% | researchgate.net |

| Diethyl α-{[(1H-indazol-5-yl)amino]methylidene}malonate (Known Inhibitor) | 19% | researchgate.net |

Antioxidant Mechanisms

The antioxidant properties of pyrazole derivatives are a significant area of research, attributed to their ability to counteract oxidative stress, which is implicated in numerous diseases.

Pyrazole derivatives demonstrate notable radical scavenging activity through various mechanisms. The core of their antioxidant potential is often attributed to the hydrogen-donating ability of the NH proton within the pyrazole ring. nih.gov These compounds effectively neutralize free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), and superoxide (B77818) radicals. nih.gov

The mechanism of action for antioxidants can involve direct free radical scavenging, which prevents oxidative damage. nih.gov Structure-activity relationship (SAR) studies reveal that the antioxidant capacity is heavily influenced by the substituents on the pyrazole and associated phenyl rings. For example, the presence of electron-donating groups, such as methoxy (B1213986) (OCH3) and methyl (CH3), on the phenyl ring enhances radical scavenging activity due to inductive and mesomeric effects. nih.gov Conversely, halogen substitutions, like chlorine (Cl), can also increase antioxidant potency. nih.gov This is thought to be due to the lone pair of electrons and electronegativity of the halogen, which may stabilize the resulting nitrogen-radical through the aromatic system. nih.gov The order of free radical scavenging activity for some pyrazoline series was found to be higher in pyrazolines and pyrazoline carbothioamides compared to N-phenyl pyrazolines and isoxazolines. nih.gov

Radical Scavenging Activity of Pyrazole Derivatives

| Assay | Compound Class | Key Findings | Reference |

|---|---|---|---|

| DPPH, NO, Superoxide Radical | Pyrazoline & Pyrazoline Carbothioamide Derivatives | Showed excellent radical scavenging activity compared to ascorbic acid. | nih.gov |

| DPPH | 3,5-diarylpyrazoline derivatives | Exhibited excellent radical scavenging activity compared to butylated hydroxytoluene (BHT). | nih.gov |

| DPPH, NO, H₂O₂ | Bis-isoxazoline derivatives | Demonstrated good radical scavenging activity. | nih.gov |

Beyond direct radical scavenging, pyrazole derivatives can also influence the body's endogenous antioxidant defense systems. These systems include enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which are crucial for neutralizing reactive oxygen species (ROS).

Investigation of Other Relevant Biological Activities (e.g., Anti-diabetic, Anti-tubercular)

The structural versatility of pyrazole derivatives has led to their investigation in a range of other therapeutic areas, including as potential anti-diabetic and anti-tubercular agents. nih.govpharmatutor.org

Anti-diabetic Activity: Certain pyrazole derivatives have shown promise as hypoglycemic agents. nih.gov One mechanism of action is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. research-nexus.net By inhibiting these enzymes, the rate of glucose absorption from the intestine is slowed, helping to manage postprandial hyperglycemia. For example, a novel derivative, ethyl 5-hydroxy-1-isonicotinoyl-3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate, was synthesized and evaluated for its antidiabetic potential through in vitro assays measuring α-glucosidase and α-amylase inhibition. research-nexus.net Molecular docking studies have further elucidated the binding interactions of these compounds within the active sites of these enzymes, supporting their potential as therapeutic agents for diabetes. research-nexus.net Other pyrazole derivatives have been reported to exert their anti-diabetic effects by acting as agonists at the PPAR-gamma receptor. nih.gov

Anti-tubercular Activity: With the rise of multidrug-resistant tuberculosis, there is an urgent need for new anti-tubercular drugs. japsonline.com Pyrazole derivatives have emerged as a class of compounds with potential activity against Mycobacterium tuberculosis. nih.gov For instance, a series of pyrazolylpyrazoline hybrids clubbed with triazole and tetrazole moieties were synthesized and tested against the H37Rv strain of M. tuberculosis. nih.gov Several of these compounds were found to be highly effective, with some showing 99% inhibition at a concentration of 12.5 μg/mL. nih.gov Molecular docking studies suggest that these compounds may act by inhibiting the mycobacterial enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway and a well-established target for anti-tubercular drugs. nih.gov

Summary of Other Biological Activities of Pyrazole Derivatives

| Activity | Compound Type | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Anti-diabetic | Ethyl 5-hydroxy-1-isonicotinoyl-3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate | Inhibition of α-glucosidase and α-amylase. | research-nexus.net |

| Anti-diabetic | (4-substituted benzyl) (trifluoromethyl)pyrazoles | Not specified, but represents a new class of antidiabetic compounds. | nih.gov |

| Anti-tubercular | Pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids | Inhibition of mycobacterial enoyl-acyl carrier protein reductase (InhA). | nih.gov |

| Anti-tubercular | Indolizine analogues | Active against M. tuberculosis H37Rv strain. | japsonline.comjapsonline.com |

Structure Activity Relationship Sar Studies of Ethyl 3 Styryl 1h Pyrazole 5 Carboxylate and Analogues

Impact of Substituents on the Pyrazole (B372694) Ring (N1, C3, C4, C5 Positions)

The pyrazole ring is a versatile scaffold whose biological activity can be finely tuned by introducing various substituents at its four key positions (N1, C3, C4, and C5). researchgate.net

N1 Position: The nitrogen at the N1 position is a common site for substitution, often with alkyl or aryl groups. researchgate.net Introducing lipophilic moieties such as methyl or phenyl groups at this position has been shown in some studies to decrease inhibitory activity against certain enzymes compared to the unsubstituted (N-H) analogue. nih.gov For instance, in a series of 3,5-diphenylpyrazoles, N-methylation or N-phenylation resulted in a 4- to 6-fold reduction in activity against meprin α and β. nih.gov This suggests that an unsubstituted N1 position, which can act as a hydrogen bond donor, may be crucial for interaction with biological targets.

C4 Position: The C4 position is often substituted with electron-withdrawing groups like halogens (chloro, bromo) or nitro groups. researchgate.net These substitutions can modulate the electronic characteristics of the pyrazole ring. researchgate.net For example, the introduction of a bromo group at the C4 position in certain pyrazole series has been associated with significant antibacterial and antifungal activity. nih.gov

| Position | Type of Substituent | Impact on Biological Activity | Reference |

| N1 | Unsubstituted (-H) | Often crucial for activity; can act as a hydrogen bond donor. | nih.gov |

| Methyl, Phenyl | Can decrease inhibitory activity against certain enzymes. | nih.gov | |

| C3 | Phenyl | Often associated with high potency. | nih.gov |

| Methyl, Benzyl | May decrease activity compared to a phenyl group. | nih.gov | |

| C4 | Bromo | Can confer significant antibacterial and antifungal properties. | nih.gov |

| C5 | Carboxamide | Positional isomerism (C5 vs. C4) can determine selectivity (e.g., insecticidal vs. fungicidal). | nih.gov |

Influence of the Styryl Moiety (Geometric Isomerism, Substituent Effects, and Positional Isomerism)

The styryl [(E)-2-phenylethenyl] moiety is a key pharmacophore whose configuration and substitution pattern profoundly affect bioactivity. nih.gov

Geometric Isomerism: The double bond in the styryl group allows for geometric isomers, designated as E (entgegen/trans) and Z (zusammen/cis). studymind.co.uklibretexts.org This isomerism is critical because the different spatial arrangements of atoms can lead to significant variations in how the molecule interacts with its biological target. studymind.co.uksolubilityofthings.com In many classes of biologically active compounds, one geometric isomer is significantly more potent than the other. nih.gov For styrylpyrazoles, the (E)-isomer is often the more stable and biologically active form studied. nih.gov The restricted rotation around the C=C double bond means that E and Z isomers have distinct shapes, which can affect their fit within a receptor's binding site. studymind.co.ukscribd.com

Substituent Effects: The electronic properties of substituents on the phenyl ring of the styryl group are crucial. The introduction of electron-donating groups (e.g., methoxy (B1213986), hydroxyl) or electron-withdrawing groups (e.g., nitro, chloro) can alter the molecule's polarity, lipophilicity, and electronic distribution, thereby influencing its absorption, metabolism, and target-binding affinity. researchgate.net In some studies of 1,5-diphenyl-3-styryl-2-pyrazolines, derivatives with ortho- or para-hydroxyphenyl groups on the styryl moiety showed superior antifungal activity. nih.gov Conversely, in other contexts, electron-donating substituents have been found to reduce the quantum yield of certain photochemical reactions. researchgate.net

Positional Isomerism: The position of the substituent on the styryl's phenyl ring (ortho, meta, or para) is also a significant factor. For example, a study on pyrazole derivatives with a p-nitrophenyl moiety attached to the scaffold showed the highest anti-inflammatory activity, superior to the standard drug diclofenac. nih.gov Furthermore, the position of the styryl group on the pyrazole ring itself (e.g., 3-styryl vs. 5-styryl) is a form of positional isomerism that can impact activity. Studies comparing 1,3-diphenyl-5-styryl-2-pyrazolines with their 1,5-diphenyl-3-styryl counterparts found that the 3-styryl series exhibited higher antibacterial activity. nih.gov

| Feature | Variation | Impact on Biological Activity | Reference |

| Geometric Isomerism | E (trans) vs. Z (cis) | The spatial arrangement is critical for target binding; often one isomer is more active. | solubilityofthings.comnih.gov |

| Substituent Effects | Hydroxyl (-OH) at ortho or para position | Can confer superior antifungal activity. | nih.gov |

| Nitro (-NO₂) at para position | Can result in high anti-inflammatory activity. | nih.gov | |

| Positional Isomerism | 3-Styryl vs. 5-Styryl | The 3-styryl position can lead to higher antibacterial activity compared to the 5-styryl position. | nih.gov |

Contribution of the Ethyl Carboxylate Group to Biological Activity

Research on various pyrazole-3-carboxylate and pyrazole-5-carboxylate derivatives has shown this moiety to be critical for a range of biological activities, including anti-inflammatory effects. researchgate.net For example, a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates were synthesized and evaluated for anti-inflammatory activity, with certain substitutions on the phenyl ring leading to significant effects. researchgate.net

The ester functionality is often considered a handle for further modification or a prodrug form. Hydrolysis of the ethyl ester to the corresponding carboxylic acid can alter the compound's solubility and ability to interact with biological targets. In some cases, the free carboxylic acid exhibits different or enhanced activity.

Furthermore, the ethyl carboxylate can be converted into other functional groups, such as amides or hydrazides, to explore new interactions with target proteins. For instance, several 4-cyano-1,5-diphenylpyrazoles were synthesized starting from ethyl 4-cyano-1,5-diphenyl-1H-pyrazole-3-carboxylate. nih.gov The subsequent conversion of the ester to other heterocyclic systems led to compounds with potent cytotoxic activity. nih.gov This highlights the role of the carboxylate group as a versatile synthetic intermediate for generating chemical diversity.

| Modification of Ethyl Carboxylate | Resulting Group | Potential Impact on Activity | Reference |

| Hydrolysis | Carboxylic Acid (-COOH) | Alters solubility and binding interactions; may increase or change activity. | researchgate.net |

| Aminolysis | Carboxamide (-CONH₂) | Creates new hydrogen bonding possibilities; can change target selectivity. | nih.gov |

| Hydrazinolysis | Hydrazide (-CONHNH₂) | Serves as an intermediate for synthesizing new heterocyclic rings (e.g., oxadiazoles, triazoles). | nih.gov |

| Synthetic Intermediate | Various Heterocycles | Can lead to compounds with completely different and potent biological profiles (e.g., antitumor). | nih.gov |

Development of Pharmacophore Models for Rational Design of Pyrazole Derivatives

To accelerate the discovery of new and more effective pyrazole-based drugs, researchers employ computational techniques like pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis. scitechjournals.comeurasianjournals.com These methods help to identify the essential structural features required for a molecule to bind to its biological target and exert a specific effect. nih.gov

A pharmacophore model is an abstract 3D representation of the key steric and electronic features that a molecule must possess to be active. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. By analyzing a series of active and inactive pyrazole derivatives, a common pharmacophore hypothesis can be generated. scitechjournals.com This model then serves as a blueprint for the rational design of new compounds with improved potency and selectivity. frontiersin.orgscitechjournals.com

For example, pharmacophore modeling for pyrazole derivatives acting as DPP-IV inhibitors has delineated crucial interaction features between the ligands and the receptor, providing a guide for designing new anti-diabetic agents. scitechjournals.com Similarly, molecular docking studies, which predict how a ligand binds to the 3D structure of a protein, help to visualize and understand the binding modes of pyrazole derivatives at the molecular level. nih.gov These computational approaches, complemented by molecular dynamics simulations, allow for the exploration of the dynamic behavior of these compounds, leading to more cost-effective and efficient identification and optimization of lead compounds. eurasianjournals.com

Conclusion and Future Research Directions

Summary of Key Academic Findings Pertaining to Ethyl 3-styryl-1H-pyrazole-5-carboxylate

This compound is a heterocyclic compound synthesized primarily through the condensation of chalcone-like precursors with hydrazine (B178648) derivatives. orientjchem.orgnih.gov Spectroscopic analyses confirm its characteristic structure, featuring a pyrazole (B372694) core, a styryl group, and an ethyl ester moiety. srce.hrresearchgate.net Research has demonstrated its potential as a scaffold for developing agents with significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov The styryl group is considered a key contributor to its bioactivity, enhancing its interaction with molecular targets such as protein kinases.

Identification of Unexplored Research Avenues and Scientific Challenges

Despite promising findings, significant research avenues remain unexplored. There is a notable gap in the literature regarding detailed comparative studies between 3-styryl-pyrazoles and their 5-styryl or non-styryl analogs to precisely quantify the contribution of the styryl moiety's position and presence. nih.gov The full spectrum of its biological targets is not yet mapped, presenting an opportunity to screen the compound against a wider array of enzymes, receptors, and cell lines. A major challenge lies in optimizing the synthesis to achieve high yields and regioselectivity, especially for more complex derivatives. nih.gov

Prospects for Further Mechanistic Elucidation and Target Identification

Future research should prioritize the detailed elucidation of the mechanisms underlying the observed biological effects. While kinase inhibition has been suggested as a mechanism for its anticancer activity, the specific kinases involved and the downstream signaling pathways affected require deeper investigation. nih.gov Identifying the precise molecular targets for its antimicrobial and anti-inflammatory activities is crucial. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to deconvolve its targets and provide a clearer understanding of its mode of action.

Potential for Rational Design and Development of Novel Pyrazole Derivatives for Academic Exploration